Cas no 871731-74-7 (N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide)

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide structure
871731-74-7 structure
商品名:N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide
CAS番号:871731-74-7
MF:C15H15NO3
メガワット:257.2845
CID:1035757
PubChem ID:11673310

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide
    • N-(3-Acetyl-7-methoxyphthalen-1-yl)acetamide
    • AKOS016000424
    • DTXSID90470410
    • 871731-74-7
    • CS-0330757
    • F95427
    • DB-371068
    • インチ: InChI=1S/C15H15NO3/c1-9(17)12-6-11-4-5-13(19-3)8-14(11)15(7-12)16-10(2)18/h4-8H,1-3H3,(H,16,18)
    • InChIKey: FCRQGDOTCOCADA-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CC(NC(C)=O)=C2C=C(OC)C=CC2=C1)=O

計算された属性

  • せいみつぶんしりょう: 257.10519334g/mol
  • どういたいしつりょう: 257.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N110370-250mg
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide
871731-74-7
250mg
$ 495.00 2022-06-03
Chemenu
CM109631-1g
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide
871731-74-7 95%
1g
$430 2021-08-06
Alichem
A219006556-1g
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide
871731-74-7 95%
1g
$998.00 2023-08-31
TRC
N110370-500mg
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide
871731-74-7
500mg
$ 825.00 2022-06-03
Chemenu
CM109631-1g
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide
871731-74-7 95%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401427-1g
N-(3-acetyl-7-methoxynaphthalen-1-yl)acetamide
871731-74-7 95+%
1g
¥3858.00 2024-04-27

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide 関連文献

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamideに関する追加情報

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide: A Comprehensive Overview

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide (CAS No. 871731-74-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique naphthalene-based structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide.

Chemical Structure and Properties

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. The compound features an acetyl group at the 3-position and a methoxy group at the 7-position of the naphthalene ring, with an acetamide moiety attached to the 1-position. This specific arrangement of functional groups imparts unique chemical properties to the molecule, such as enhanced solubility and stability. The molecular formula of N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide is C15H15NO3, and its molecular weight is approximately 253.28 g/mol.

The compound's solubility in various solvents is an important factor in its synthesis and application. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, but has limited solubility in water. This property is crucial for its use in biological assays and pharmaceutical formulations.

Synthesis Methods

The synthesis of N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-acetyl-7-methoxynaphthylamine with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. This reaction typically proceeds under mild conditions and yields high purity product.

An alternative approach involves the condensation of 3-acetyl-7-methoxynaphthoic acid with acetic anhydride followed by amidation using ammonia or an amine derivative. This method provides good yields and allows for the introduction of various substituents on the naphthalene ring, enabling the synthesis of analogs with different biological activities.

Biological Activities

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide has been extensively studied for its biological activities, particularly in the context of anticancer and anti-inflammatory properties. Recent research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

In addition to its anticancer potential, N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Potential Applications

The diverse biological activities of N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide have led to its exploration in various therapeutic areas. In oncology, this compound is being evaluated as a potential anticancer agent for use in combination therapy with existing chemotherapeutics to enhance treatment efficacy and reduce side effects. Preclinical studies have shown promising results, with several ongoing clinical trials aimed at assessing its safety and efficacy in human patients.

In the field of inflammation research, N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide is being investigated as a novel anti-inflammatory agent for the management of chronic inflammatory conditions. Its ability to modulate cytokine production without significant toxicity makes it an attractive candidate for drug development.

Conclusion

N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide (CAS No. 871731-74-7) is a versatile compound with a unique chemical structure that confers a range of biological activities. Its potential applications in oncology and inflammation research highlight its significance in pharmaceutical development. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound remains a promising candidate for future drug discovery efforts.

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